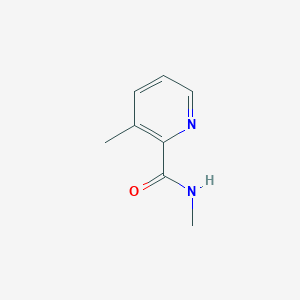

N,3-dimethylpyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

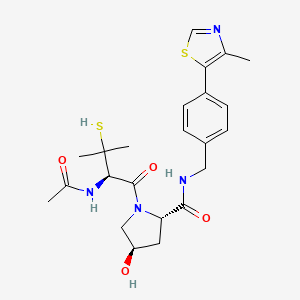

N,3-Dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of N,3-Dimethylpyridine-2-carboxamide, such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .科学的研究の応用

Anti-Tuberculosis Activity

N,3-dimethylpyridine-2-carboxamide derivatives have shown potent anti-tuberculosis activity. A study by Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which demonstrated remarkable selectivity and potency against various tuberculosis strains, including multi- and extensive drug-resistant ones (Moraski et al., 2011).

Ligand Flexibility in Copper(II) Complexes

The compound has been studied for its role in ligand flexibility when forming complexes with metals. Rowland et al. (2001) explored the structures of Copper(II) complexes involving pyridine 2-carboxamide units, highlighting the compound's potential in complex formation and structure variation (Rowland et al., 2001).

Restricted Rotation in Amides

Research by Riddell and Williams (1973) examined the restricted rotation around the amide bond in NN-dimethylpyridine-2-carboxamides. Their findings contribute to understanding molecular dynamics and structural properties of such compounds (Riddell & Williams, 1973).

DNA-Intercalating Drug Development

The compound's derivative has been investigated for its potential in cancer treatment. For example, Wang et al. (2005) synthesized a compound for use as a PET tracer in cancer tyrosine kinase imaging, indicating its relevance in oncology research (Wang et al., 2005).

Brain Edema Inhibitors

In the field of neuroscience, Robert et al. (1995) studied derivatives of N,3-dimethylpyridine-2-carboxamide as brain edema inhibitors, demonstrating the compound's potential in treating neurological conditions (Robert et al., 1995).

Binding in DNA Minor Groove

Wade et al. (1992) explored the design of peptides that bind in the minor groove of DNA using pyridine-2-carboxamide-netropsin, which helps in understanding DNA-protein interactions (Wade et al., 1992).

将来の方向性

While specific future directions for N,3-Dimethylpyridine-2-carboxamide are not mentioned, similar compounds such as indole-2-carboxamides have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their unique inhibitory properties, and it is hoped that these scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

N,3-dimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAICFZGGPOHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethylpyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)